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Technical Profile of PF-04880594

PF-04880594 is a potent small-molecule inhibitor targeting RAF kinases, which are crucial components of

the MAPK signaling pathway [1] [2].

Property Detail

Molecular Formula C₁₉H₁₆F₂N₈ [1] [2]

Molecular Weight 394.38 g/mol [1]

CAS Registry Number 1111636-35-1 [1] [2]

InChIKey HFYMVDKBZONUOJ-UHFFFAOYSA-N [1] [2]

Mechanism of Action RAF kinase inhibitor (BRAF/BRAFV599E/c-RAF) [1]

IC₅₀ (BRAF) 0.19 nM [1]

IC₅₀ (BRAF V600E) 0.13 nM [1]

IC₅₀ (c-RAF) 0.39 nM [1]

Physical Form Powder [1]

Solubility Soluble in DMSO [1]
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Property Detail

Storage Desiccate at -20°C [1]

Resistance Mechanisms and Experimental Models

One documented mechanism of resistance involves a genomic rearrangement that leads to the expression of a

fusion protein, bypassing the need for upstream RAF signaling.

Resistance Model Key Finding Experimental Evidence

SND1-BRAF
Fusion in GTL16
Gastric Carcinoma
Cells [3]

A novel SND1-BRAF gene fusion

causes resistance to c-Met inhibitor
PF-04217903 by constitutively

activating the MAPK pathway
downstream of c-Met.

Resistant clones showed MAPK
pathway hyperactivation via the
SND1-BRAF fusion protein, conferring

resistance to c-Met inhibition [3].

This mechanism can be visualized in the following signaling pathway diagram:
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The diagram above shows how the SND1-BRAF fusion protein constitutively activates the MAPK pathway,

bypassing the inhibited c-Met receptor.

Experimental Troubleshooting Guide

Based on the documented resistance mechanism, here is a guide for related research.

Challenge Possible Cause Suggested Solution

Loss of efficacy

of PF-04880594
in vitro.

Emergence of bypass
signaling pathways that
reactivate the MAPK pathway

downstream of RAF.

Use combination therapy with a MEK inhibitor

(e.g., PD-0325901). In the GTL16 model, this
single agent effectively blocked ERK

phosphorylation and cell growth [3].

Insufficient

target inhibition.

RAF dimerization—a known

feedback mechanism,
especially with first-generation

RAF inhibitors.

In mouse models, PF-04880594 treatment

induced B-Raf/c-Raf dimerization; this was
attenuated by co-administration of the MEK

inhibitor PD-0325901 [1].

Need to confirm

on-target effect.

Unclear if observed cellular

effects are due to specific RAF
inhibition.

Monitor phospho-ERK levels via Western blot as

a key pharmacodynamic marker to confirm
pathway suppression [3] [1].

Key Experimental Workflow

For researchers investigating RAF inhibitor resistance, the following workflow provides a methodological

foundation:
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Characterization Steps

1. Generate Resistant Clones 2. Molecular
Characterization

3. Validate Resistance
Mechanism

Gene Expression/Fusion
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4. Test Combination
Therapies
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pERK/Total ERK

Cell Viability
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The experimental methodology from the source literature can be summarized as follows [3]:

Generation of Resistant Clones: GTL16 cells were continuously exposed to increasing
concentrations of a c-Met inhibitor over four months. Surviving clones were isolated and expanded.

Cell Viability Assays: Cells were treated with compound(s) for 72 hours, and viability was measured
using Cell Titer Glo reagent. Combination effects were analyzed using the BLISS independence

model.
Strategy to Overcome Resistance: Combination treatment with a RAF inhibitor (PF-04880594) and

a c-Met inhibitor, or single-agent treatment with a MEK inhibitor (PD-0325901), successfully inhibited
ERK activation and cell growth in the resistant clones.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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